molecular formula C8H8N2O B1593253 2-Cyclopropylpyrimidine-5-carbaldehyde CAS No. 954226-60-9

2-Cyclopropylpyrimidine-5-carbaldehyde

Cat. No.: B1593253
CAS No.: 954226-60-9
M. Wt: 148.16 g/mol
InChI Key: MESDALXDBSNYMH-UHFFFAOYSA-N
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Description

2-Cyclopropylpyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H8N2O. It is characterized by a pyrimidine ring substituted with a cyclopropyl group at the second position and an aldehyde group at the fifth position.

Scientific Research Applications

2-Cyclopropylpyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties.

    Industry: It is used in the development of materials with specific electronic and optical properties

Safety and Hazards

The safety information available indicates that 2-Cyclopropylpyrimidine-5-carbaldehyde may be harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include wearing protective gloves and eye protection, and in case of inadequate ventilation, wearing respiratory protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylpyrimidine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable pyrimidine derivative, followed by oxidation to introduce the aldehyde group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes continuous flow processes and the use of automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Cyclopropylpyrimidine-5-carbaldehyde in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

  • 2-Cyclopropylpyrimidine-4-carbaldehyde
  • 2-Cyclopropylpyrimidine-6-carbaldehyde
  • 2-Cyclopropylpyrimidine-5-carboxylic acid

Comparison: 2-Cyclopropylpyrimidine-5-carbaldehyde is unique due to the position of the aldehyde group, which influences its reactivity and the types of derivatives that can be synthesized. Compared to its analogs, it may offer distinct advantages in terms of stability and ease of functionalization .

Properties

IUPAC Name

2-cyclopropylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-6-3-9-8(10-4-6)7-1-2-7/h3-5,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESDALXDBSNYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647954
Record name 2-Cyclopropylpyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954226-60-9
Record name 2-Cyclopropylpyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of a1 (ca. 0.095 mol) in CH3CN (300 mL) was added cyclopropanecarboximidamide hydrochloride (12.5 g, 0.105 mol), then sodium hydroxide (7.6 g, 0.19 mol) in water (7.6 mL) was added drop-wise at 0° C. After addition was complete, the resulting mixture was stirred at room temperature overnight. After filtration, the filtrate was concentrated to remove CH3CN under reduced pressure and the residue water phase was extracted with DCM (3×300 mL). The organic layer was dried over Na2SO4, filtered and concentrated in vacuum to give a red oil, which was purified by column chromatography on silica gel (petroleum ether:EtOAc=2:1) to afford 2-cyclopropylpyrimidine-5-carbaldehyde (7.6 g, yield: 53.5%). 1H NMR (CDCl3 400 MHz): δ 10.06 (s, 1H), 8.99 (s, 2H), 2.41-2.35 (m, 1H), 1.32-1.21 (m, 4H).
[Compound]
Name
a1
Quantity
0.095 mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
7.6 g
Type
reactant
Reaction Step Three
Name
Quantity
7.6 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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